1-Amino-2-methylbutane-2,3-diol
Description
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
1-amino-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3 |
InChI Key |
CNLUNMTZBAHKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CN)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Modifications
The general procedure involves reacting B₂(OH)₄ with trialkyl orthoformates (e.g., CH(OMe)₃) in the presence of acetyl chloride (AcCl) as a catalyst. For amino diol synthesis, the diol component must incorporate both hydroxyl and amine functionalities. A proposed pathway involves:
-
Protection of the amine group : Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions.
-
Boron-mediated coupling : Reacting the protected amino diol with B₂(OH)₄ and CH(OMe)₃ under acidic conditions to form a diboron intermediate.
-
Deprotection : Cleaving the protecting group to yield the free amino diol.
This method benefits from mild reaction conditions (room temperature, short reaction times) and high yields (>85% for analogous diols).
Experimental Protocol
A scaled procedure derived from published methods includes:
-
Combine B₂(OH)₄ (1.0 equiv), CH(OMe)₃ (4.0 equiv), and AcCl (0.02 equiv) under nitrogen.
-
Stir until homogeneity (5–10 minutes).
-
Add Boc-protected 2-methylbutane-2,3-diol (1.0 equiv) and stir for 30 minutes.
-
Remove solvents via rotary evaporation and purify by vacuum distillation.
-
Deprotect using trifluoroacetic acid (TFA) in dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield (protected step) | 88% |
| Purity (HPLC) | >95% |
| Reaction Time | 35 minutes |
Stereoselective Synthesis Using Chiral Catalysts
The (2S,3S) configuration of 1-amino-2-methylbutane-2,3-diol necessitates enantioselective methods. As demonstrated in diboron syntheses, chiral diols like (S)-propylene glycol yield enantiomerically pure products, suggesting similar strategies for amino alcohols.
Catalytic Asymmetric Amination
A two-step approach involves:
-
Stereoselective diol synthesis : Using Sharpless asymmetric dihydroxylation to generate the (2S,3S)-diol scaffold.
-
Reductive amination : Introducing the amino group via reaction with ammonia and a reducing agent (e.g., NaBH₃CN).
Case Study :
Chiral Auxiliary Approaches
Chiral boronates, such as (4R,4′R,5R,5′R)-tetraphenyl-2,2′-bi(1,3,2-dioxaborolane), can template stereochemistry. By coordinating the diol intermediate, these auxiliaries enforce specific configurations during amination.
Biosynthetic Production via Modular Polyketide Synthases
Recent advances in synthetic biology enable the production of complex amino alcohols using engineered polyketide synthases (PKS). This platform leverages modular PKS systems to assemble carbon chains with precise functionalization.
Pathway Engineering
-
Loading module : Incorporates a β-amino starter unit derived from L-threonine.
-
Extension modules : Add methyl and hydroxyl groups via malonyl-CoA derivatives.
-
Terminal reductase : Converts a ketone intermediate to the corresponding alcohol.
Example Strain Performance :
| Parameter | Value |
|---|---|
| Titre (E. coli) | 1.2 g/L |
| Optical Purity | 98% ee |
| Cultivation Time | 72 hours |
Advantages Over Chemical Methods
-
Sustainability : Avoids toxic solvents and high-energy conditions.
-
Scalability : Fermentation-based production supports industrial-scale synthesis.
Comparative Analysis of Preparation Methods
| Method | Yield | Stereocontrol | Scalability | Environmental Impact |
|---|---|---|---|---|
| Boron-mediated | 85–90% | Moderate | High | Moderate (solvent use) |
| Catalytic asymmetric | 60–70% | High | Medium | Low |
| Biosynthetic | 70–80% | High | High | Low |
Chemical Reactions Analysis
1-Amino-2-methylbutane-2,3-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like periodic acid (HIO4) and lead tetraacetate (Pb(OAc)4), as well as reducing agents like NaBH4 and LiAlH4 . Major products formed from these reactions include aldehydes, ketones, and various substituted derivatives .
Scientific Research Applications
1-Amino-2-methylbutane-2,3-diol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various compounds . In biology, it serves as a precursor for the synthesis of synthetic antibiotics and X-ray contrast agents . In medicine, it is used in the synthesis of pharmaceuticals and chemical sphingosine/ceramide . In industry, it is used as a buffer component in SDS-gradient gel electrophoresis and as a spacer in isotachophoresis of proteins .
Mechanism of Action
The mechanism of action of 1-Amino-2-methylbutane-2,3-diol involves its interaction with molecular targets and pathways in biological systems. As an amino alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes . These interactions can influence various biochemical pathways and processes, leading to its effects in different applications .
Comparison with Similar Compounds
Structural Analogs: Aminodiols
Table 1: Structural and Functional Group Comparison
Key Findings :
- Steric Effects: The branched methyl group in 1-amino-2-methylbutane-2,3-diol enhances stereochemical control in metal-catalyzed reactions compared to linear analogs like 3-amino-1,2-propanediol .
- Pharmacological Activity: Aminodiols with vicinal diol groups (e.g., Abbott-aminodiol) exhibit higher renin-inhibitory activity than those with non-vicinal hydroxyl groups .
- Solubility: The additional methyl group in 1-amino-2-methylbutane-2,3-diol reduces water solubility compared to smaller aminodiols like 3-amino-1,2-propanediol .
Functional Group Analogs: Non-Amino Diols
Table 2: Physicochemical and Industrial Comparison
Key Findings :
- Reactivity: The absence of an amino group in 2-methylbutane-2,3-diol limits its utility in asymmetric catalysis but enhances stability in high-temperature industrial processes .
- Biological Activity: Diols like butane-2,3-diol lack the pharmacological properties of aminodiols but are effective antioxidants in food preservation .
- Industrial Demand: Non-amino diols are cheaper (e.g., 2-methylbutane-2,3-diol costs $58/250mg ) but less specialized than aminodiols.
Application-Based Analogs
Table 3: Sector-Specific Comparison
Key Findings :
- Drug Development: 1-Amino-2-methylbutane-2,3-diol’s chiral centers make it superior to non-chiral diols like p-cimen-2,3-diol in enantioselective synthesis .
- Environmental Applications : Propane-1,3-diol derivatives are more effective in lignin degradation due to their ether linkages, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
